5H-Pyrrolo[3,2-d]pyrimidin-4-ol is an organic compound that belongs to the class of pyrrolopyrimidines, characterized by a fused pyrrole and pyrimidine structure. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it has been explored for its applications as an antibacterial and antifolate agent. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.
5H-Pyrrolo[3,2-d]pyrimidin-4-ol can be synthesized through various chemical routes, primarily involving the condensation of pyrimidine derivatives with other organic compounds. It is classified under organoheterocyclic compounds and specifically falls within the subclass of pyrrolopyrimidines. The compound has been identified with the CAS number 2227-98-7 and is also referred to as 5H-pyrrolo[3,2-d]pyrimidin-4-amine in some contexts .
The synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol can be achieved through several methods:
The molecular formula for 5H-pyrrolo[3,2-d]pyrimidin-4-ol is . Its structure consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring. The specific arrangement of nitrogen atoms within these rings contributes to its chemical reactivity and biological activity.
Key structural data includes:
This structure allows for various functional modifications that can enhance its pharmacological properties .
5H-Pyrrolo[3,2-d]pyrimidin-4-ol undergoes several significant chemical reactions:
The mechanism of action for compounds like 5H-pyrrolo[3,2-d]pyrimidin-4-ol typically involves interaction with key enzymes or receptors in microbial or cancerous cells:
The physical properties of 5H-pyrrolo[3,2-d]pyrimidin-4-ol include:
Chemical properties include:
5H-Pyrrolo[3,2-d]pyrimidin-4-ol has potential applications in several scientific fields:
The pyrrolo[3,2-d]pyrimidine core represents a bicyclic heterocyclic system characterized by fusion between pyrrole and pyrimidine rings at specific bond positions. This scaffold has emerged as a privileged structure in drug discovery due to its remarkable versatility in mimicking purine bases and its capacity for extensive derivatization. The 5H-pyrrolo[3,2-d]pyrimidin-4-ol variant, featuring a hydroxyl group at the 4-position, serves as a pharmacophoric element in numerous bioactive compounds targeting oncological pathways. Its structural similarity to adenine enables competitive binding at ATP sites of kinases, while its synthetic accessibility allows medicinal chemists to explore diverse substitutions for optimizing pharmacokinetic and pharmacodynamic properties [5] [7].
The exploration of pyrrolopyrimidines began in the 1960s with pioneering synthetic work by Scheradsky (1965) and Yakhontov (1968), who established early cyclization methods using aminopyrroles and carbonyl compounds [5]. Systematic medicinal chemistry efforts accelerated in the 2000s, leveraging advanced catalytic coupling reactions to build complex derivatives:
Table 1: Evolution of Key Synthetic Methods for Pyrrolopyrimidines
Year | Innovation | Key Reagents/Conditions | Application Impact |
---|---|---|---|
1965 | Guanidine cyclization | Triethyl orthoformate reduction | First synthetic access |
2009 | Inverse Diels-Alder reaction | 1,3,5-Triazines + pyrroles/AcOH | Regioselective fusion |
2012 | Aqueous Suzuki coupling | NaOAc/DMA:H₂O | C-6 arylation |
2020s | Iodination/Suzuki functionalization | Pd catalysis, boronic acids | RET inhibitors (e.g., Compound 59) |
The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold acts as a purine bioisostere due to its ability to replicate hydrogen-bonding patterns of adenine/guanine. Key structural parallels include:
Table 2: Molecular Similarity Metrics vs. Purine Bases
Parameter | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | Adenine | Deviation |
---|---|---|---|
H-bond acceptors | 4 | 3 | +1 |
H-bond donors | 2 (NH, OH) | 1 (NH) | +1 |
LogP (calculated) | -0.82 | -0.64 | -0.18 |
Polar surface area | 86 Ų | 61 Ų | +25 Ų |
These properties enable the scaffold to overcome metabolic liabilities of purines while retaining target affinity, as demonstrated in HER2 inhibitors like SYR127063 (IC₅₀ = 11 nM) [4].
Pyrrolopyrimidine isomers present significant nomenclature complexities due to fusion orientation and atom numbering inconsistencies:
Standardization requires strict adherence to Hantzsch-Widman rules:
"5H-pyrrolo[3,2-d]pyrimidin-4-ol" designates:
- Pyrrole: Atom 1 = N, Atoms 2-5 = C (fusion at C3-C4)
- Pyrimidine: Fusion at C2-N3, with hydroxyl at C4 [3]
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2